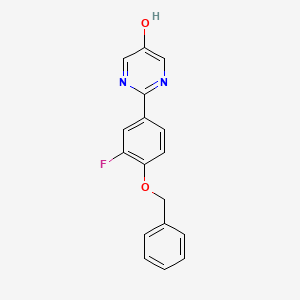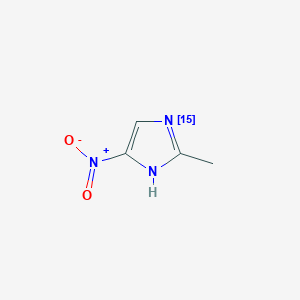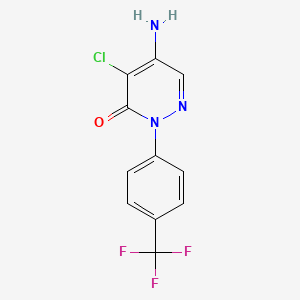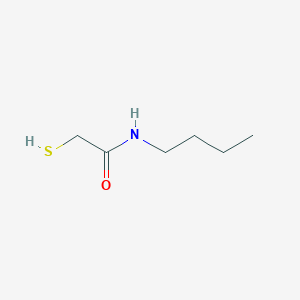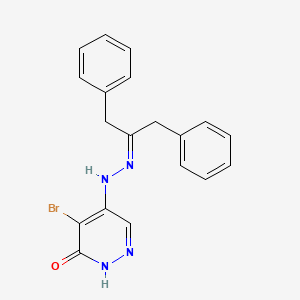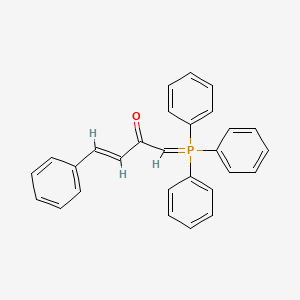
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is an organophosphorus compound characterized by the presence of a phosphanylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one typically involves the reaction of a phosphine with an appropriate carbonyl compound under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced through batch or continuous flow processes. These methods ensure high purity and yield, making them suitable for large-scale production.
化学反应分析
Types of Reactions
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other derivatives.
Substitution: The phenyl or phosphanylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules.
Biology
Medicine
The compound’s potential medicinal applications may include its use as a precursor for the synthesis of pharmaceuticals or as a ligand in drug development.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers or catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one involves its interaction with specific molecular targets. The phosphanylidene group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various chemical transformations. The pathways involved may include the formation of intermediate complexes or the activation of specific functional groups.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Phosphine oxides: Compounds formed by the oxidation of phosphines.
Phosphonium salts: Derivatives of phosphines with various applications in chemistry.
Uniqueness
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is unique due to its specific structure, which combines a phosphanylidene group with a phenyl-substituted butenone. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C28H23OP |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
(E)-4-phenyl-1-(triphenyl-λ5-phosphanylidene)but-3-en-2-one |
InChI |
InChI=1S/C28H23OP/c29-25(22-21-24-13-5-1-6-14-24)23-30(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-23H/b22-21+ |
InChI 键 |
PJQGYSKPYFOBNV-QURGRASLSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)
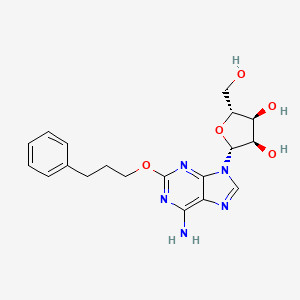

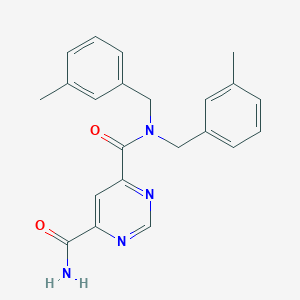
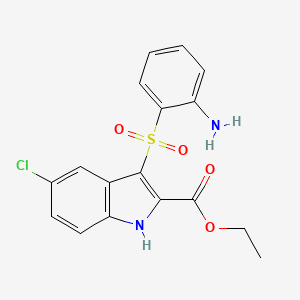
methanone](/img/structure/B12920857.png)
